5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine is a chemical compound that belongs to the class of organic compounds known as benzanilides . It has a molecular formula of C12H9F3N2 and a molecular weight of 238.213. This compound is not intended for human or veterinary use, but for research purposes only.
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as this compound, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in its structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Anticancer Activity
A series of alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, including 5-(3-(Trifluoromethyl)phenyl)pyridin-3-amine, were synthesized and evaluated for their anticancer activity. Compounds were tested against various cancer cell lines such as lung, breast, prostate, and cervical cancers, with some demonstrating promising bioactivity at micro molar concentrations (Chavva et al., 2013).
Synthesis and Derivative Formation
The compound has been used in the synthesis of diverse derivatives. For instance, it served as a precursor in the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, which are important for their potential biological applications (Bradiaková et al., 2009).
Novel Pyridine Derivatives
Research aimed at synthesizing novel pyridine derivatives, including this compound, for potential antitumor activity has been conducted. These derivatives were evaluated against various cancer cell lines, with some showing higher antitumor activity compared to standard drugs (Hafez & El-Gazzar, 2020).
Application in Synthesis of Complexes
The compound has been utilized in the synthesis of metal complexes with potential applications. For instance, tris((6-phenyl-2-pyridyl)methyl)amine derivatives derived from it have shown enhanced solubility in organic and aqueous solvents, exhibiting interesting fluorescence and binding properties (Liang et al., 2009).
Catalytic Applications
Trinuclear N-heterocyclic carbene–palladium(II) complexes synthesized from pyridine derivatives including this compound have been effective catalysts in Suzuki–Miyaura coupling reactions, producing biaryl products in good yields (Wang et al., 2016).
Future Directions
properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)10-3-1-2-8(4-10)9-5-11(16)7-17-6-9/h1-7H,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTRUWZURVKFJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735027 |
Source
|
Record name | 5-[3-(Trifluoromethyl)phenyl]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1226168-85-9 |
Source
|
Record name | 5-[3-(Trifluoromethyl)phenyl]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.